physicochemical properties of 4-Methoxy-3-(methylthio)benzoic acid
physicochemical properties of 4-Methoxy-3-(methylthio)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(methylthio)benzoic acid
Introduction
4-Methoxy-3-(methylthio)benzoic acid (CAS No. 87346-53-0) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for its effective application in synthesis, purification, formulation, and quality control. These properties govern the compound's reactivity, solubility, stability, and bioavailability, directly influencing experimental design and the success of research and development endeavors.
This technical guide provides a detailed examination of the core physicochemical attributes of 4-Methoxy-3-(methylthio)benzoic acid. Moving beyond a simple data sheet, this document offers insights into the causality behind its properties, provides validated experimental protocols for its characterization, and grounds its claims in authoritative references.
Core Molecular and Physical Properties
The fundamental molecular and physical characteristics of a compound are the cornerstone of its chemical identity. The table below summarizes the key properties of 4-Methoxy-3-(methylthio)benzoic acid, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 87346-53-0 | |
| Molecular Formula | C₉H₁₀O₃S | |
| Molecular Weight | 198.24 g/mol | |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | |
| InChI Key | IKLIRIKNLSNYOF-UHFFFAOYSA-N |
Structural Elucidation and Spectroscopic Profile
The arrangement of atoms and functional groups dictates the entirety of a molecule's chemical behavior. The structure of 4-Methoxy-3-(methylthio)benzoic acid features a carboxylic acid, a methoxy group, and a methylthio group attached to a benzene ring. This unique combination of electron-donating and withdrawing groups, along with polar and nonpolar moieties, defines its spectroscopic signature.
Caption: pH-dependent ionization equilibrium of the carboxylic acid.
Experimental Protocols for Physicochemical Characterization
A self-validating system of protocols is essential for ensuring the quality and consistency of any chemical compound. The following workflows provide robust starting points for the analysis of 4-Methoxy-3-(methylthio)benzoic acid.
Caption: Logical workflow for quality control analysis.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for similar aromatic carboxylic acids and serves as a reliable starting point. [1]
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Instrumentation & Consumables:
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HPLC system with UV detector, autosampler, and column oven.
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C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.
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0.45 µm syringe filters.
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Chromatographic Conditions:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start with a suitable ratio (e.g., 70% A, 30% B), and run a linear gradient to increase the percentage of B over 15-20 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: Scan for optimal absorbance; 254 nm is a common starting point for aromatic compounds.
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Injection Volume: 10 µL.
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Sample Preparation:
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Prepare a stock solution of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
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Dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
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Filter the final solution through a 0.45 µm syringe filter before injection.
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Analysis:
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Inject the sample and integrate the peak area. Purity is determined by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength. For quantitative analysis, a calibration curve with a reference standard is required. [2]
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Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
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Instrumentation & Consumables:
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NMR Spectrometer (400 MHz or higher).
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5 mm NMR tubes.
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Deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
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Sample Preparation:
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Accurately weigh 5-10 mg of the sample.
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Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
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Ensure the sample is fully dissolved; vortex if necessary.
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Data Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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The chemical shifts, integration values, and multiplicity of the signals should be analyzed to confirm that the structure is consistent with 4-Methoxy-3-(methylthio)benzoic acid.
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Safety and Handling
According to supplier safety data, 4-Methoxy-3-(methylthio)benzoic acid is classified with the GHS07 pictogram (exclamation mark). It is considered harmful if swallowed, in contact with skin, or if inhaled (Hazard statements H302, H312, H332). Precautionary Measures:
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P261, P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312, P302+P352, P304+P340: Follow specific first-aid measures in case of ingestion, skin contact, or inhalation.
Always handle this chemical in a fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Conclusion
4-Methoxy-3-(methylthio)benzoic acid is a compound with a well-defined set of physicochemical properties derived from its unique substitution pattern. Its moderate lipophilicity, pH-dependent solubility, and distinct spectroscopic profile are key parameters that inform its use in synthetic and medicinal chemistry. The experimental protocols and safety guidelines provided in this guide offer a comprehensive framework for researchers to handle, analyze, and utilize this compound with confidence and precision, ensuring both the integrity of their results and the safety of their laboratory environment.
References
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GRG Life Sciences. (n.d.). CAS NO 13205-48-6 4-(Methylthio)benzoic Acid. Retrieved from [Link]
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Wiley-VCH GmbH. (n.d.). 4-Methoxy benzoic acid. SpectraBase. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for related synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectra of the 4-(methylthio) benzoic acid... Retrieved from [Link]
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Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]
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Chemchart. (n.d.). 4-(methoxymethyl)benzoic acid (67003-50-3). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-(Methylthio)benzoic acid (CAS 13205-48-6). Retrieved from [Link]
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Chemsrc. (n.d.). 4-Methoxy-3-nitrobenzoic acid. Retrieved from [Link]
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Cheméo. (n.d.). Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester (CAS 35400-19-2). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
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National Center for Biotechnology Information. (n.d.). 4-Methoxybenzoic Acid. PubChem Compound Database. Retrieved from [Link]
